molecular formula C12H16N2O2S B11786701 Ethyl 2-(tetrahydro-2H-thiopyran-4-YL)pyrimidine-5-carboxylate

Ethyl 2-(tetrahydro-2H-thiopyran-4-YL)pyrimidine-5-carboxylate

Cat. No.: B11786701
M. Wt: 252.33 g/mol
InChI Key: PXQCAFSJZYWADQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(tetrahydro-2H-thiopyran-4-YL)pyrimidine-5-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a pyrimidine ring substituted with an ethyl ester group and a tetrahydrothiopyran moiety, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(tetrahydro-2H-thiopyran-4-YL)pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of tetrahydrothiopyran with ethyl pyrimidine-5-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(tetrahydro-2H-thiopyran-4-YL)pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(tetrahydro-2H-thiopyran-4-YL)pyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(tetrahydro-2H-thiopyran-4-YL)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological context and are subjects of ongoing research .

Comparison with Similar Compounds

Ethyl 2-(tetrahydro-2H-thiopyran-4-YL)pyrimidine-5-carboxylate can be compared with other pyrimidine derivatives, such as:

These compounds share some chemical properties but differ in their biological activities and applications, highlighting the uniqueness of this compound .

Properties

Molecular Formula

C12H16N2O2S

Molecular Weight

252.33 g/mol

IUPAC Name

ethyl 2-(thian-4-yl)pyrimidine-5-carboxylate

InChI

InChI=1S/C12H16N2O2S/c1-2-16-12(15)10-7-13-11(14-8-10)9-3-5-17-6-4-9/h7-9H,2-6H2,1H3

InChI Key

PXQCAFSJZYWADQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1)C2CCSCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.